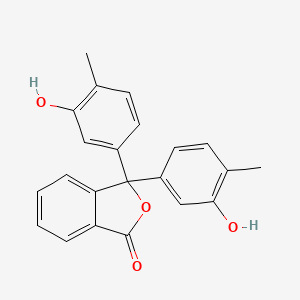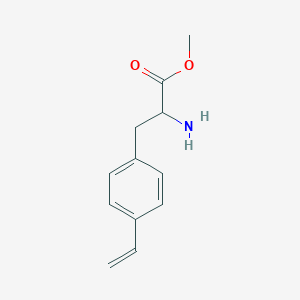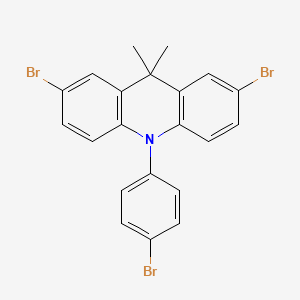![molecular formula C9H19N3O B13147098 1-[3-(Aminomethyl)cyclopentyl]-3-ethylurea](/img/structure/B13147098.png)
1-[3-(Aminomethyl)cyclopentyl]-3-ethylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[3-(Aminomethyl)cyclopentyl]-3-ethylurea is an organic compound with the molecular formula C₉H₁₉N₃O and a molecular weight of 185.27 g/mol This compound is characterized by a cyclopentane ring substituted with an aminomethyl group and an ethylurea moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(Aminomethyl)cyclopentyl]-3-ethylurea typically involves the reaction of 3-(aminomethyl)cyclopentylamine with ethyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents such as dichloromethane or tetrahydrofuran to facilitate the reaction .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and pressure, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions: 1-[3-(Aminomethyl)cyclopentyl]-3-ethylurea can undergo various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.
Reduction: The urea moiety can be reduced to form amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aminomethyl group.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like triethylamine.
Major Products:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted cyclopentyl derivatives.
Aplicaciones Científicas De Investigación
1-[3-(Aminomethyl)cyclopentyl]-3-ethylurea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the development of novel materials and catalysts.
Mecanismo De Acción
The mechanism of action of 1-[3-(Aminomethyl)cyclopentyl]-3-ethylurea involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological macromolecules, while the ethylurea moiety can interact with enzyme active sites. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparación Con Compuestos Similares
- 1-[3-(Aminomethyl)cyclopentyl]-3-methylurea
- 1-[3-(Aminomethyl)cyclopentyl]-3-propylurea
- 1-[3-(Aminomethyl)cyclopentyl]-3-butylurea
Comparison: 1-[3-(Aminomethyl)cyclopentyl]-3-ethylurea is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and binding affinity, making it a valuable compound for targeted research applications.
Propiedades
Fórmula molecular |
C9H19N3O |
|---|---|
Peso molecular |
185.27 g/mol |
Nombre IUPAC |
1-[3-(aminomethyl)cyclopentyl]-3-ethylurea |
InChI |
InChI=1S/C9H19N3O/c1-2-11-9(13)12-8-4-3-7(5-8)6-10/h7-8H,2-6,10H2,1H3,(H2,11,12,13) |
Clave InChI |
WQZQGAUKULLYQI-UHFFFAOYSA-N |
SMILES canónico |
CCNC(=O)NC1CCC(C1)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![L-Serine,(2R)-2,3-bis[(1-oxodecyl)oxy]propylhydrogenphosphate(ester),monosodiumsalt](/img/structure/B13147034.png)


![Disodium 1-amino-4-[[4-[(2-bromo-1-oxoallyl)amino]-2-sulphonatophenyl]amino]-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate](/img/structure/B13147047.png)
![3-Ethyl-1-iodoimidazo[1,5-a]pyridine](/img/structure/B13147057.png)

![(8S,9S,10R,13S,14S,17R)-17-((2S,3R)-3-Hydroxy-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B13147071.png)

![2,2,3,3,4,4,4-Heptafluoro-N-[(trifluoroacetyl)oxy]butanamide](/img/structure/B13147085.png)


